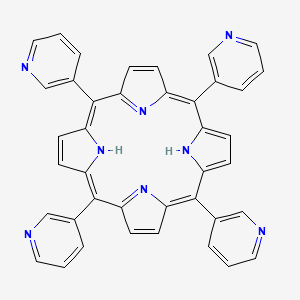

Tetra(3-pyridyl)porphyrin

Description

Structure

3D Structure

Properties

IUPAC Name |

5,10,15,20-tetrapyridin-3-yl-21,23-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8/c1-5-25(21-41-17-1)37-29-9-11-31(45-29)38(26-6-2-18-42-22-26)33-13-15-35(47-33)40(28-8-4-20-44-24-28)36-16-14-34(48-36)39(27-7-3-19-43-23-27)32-12-10-30(37)46-32/h1-24,45,48H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKPUYJFADMBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CN=CC=C7)C8=CN=CC=C8)C=C4)C9=CN=CC=C9)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40882-83-5 | |

| Record name | Tetra(3-pyridyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040882835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Modifications

Classical and Modified Synthetic Routes for Tetra(3-pyridyl)porphyrin

The construction of the this compound core primarily relies on condensation reactions that bring together pyrrole (B145914) and a pyridine-3-carboxaldehyde. The Adler-Longo and related acid-catalyzed methods are the most common approaches, with various optimizations developed to improve yield and purity.

Optimized Adler-Longo Condensation Protocols for Meso-Tetra(3-pyridyl)porphyrin Synthesis

The Adler-Longo method involves the acid-catalyzed condensation of pyrrole and an aldehyde in a high-boiling solvent, open to the atmosphere. researchgate.net For the synthesis of meso-tetra(3-pyridyl)porphyrin (H2T(3-Py)P), this typically involves reacting 3-pyridylcarboxaldehyde and freshly distilled pyrrole in refluxing propionic acid. researchgate.netisuct.ru The reaction mixture is heated for a period, often around 30 minutes, before being cooled. isuct.ru

A notable challenge in the synthesis of pyridylporphyrins, compared to their phenyl-substituted counterparts, is their higher solubility in the acidic reaction medium, which complicates isolation. rsc.org While meso-tetraphenylporphyrin often precipitates from the propionic acid solution upon cooling, this compound remains dissolved. rsc.org This necessitates alternative purification strategies, such as distillation of the high-boiling solvent or liquid-liquid extraction. researchgate.netrsc.org To simplify purification, a modified workup involves adding water to the cooled reaction mixture and extracting the product into dichloromethane. isuct.ru Washing the reaction mixture with a moderately acidic aqueous solution (pH ≈ 2.5) has been shown to effectively remove many impurities. isuct.ruresearchgate.net

The yields for the Adler-Longo synthesis of tetrapyridylporphyrins can be modest, often in the range of 10-30%. nih.gov

Acid-Catalyzed Condensation Techniques and Reaction Optimization

To address some of the drawbacks of the traditional Adler-Longo method, such as the difficulty in removing the high-boiling propionic acid, alternative acid-catalyzed techniques have been investigated. One such approach utilizes acidic ionic liquids as both the catalyst and the solvent. researchgate.netrsc.org For instance, the use of [HC4im][CF3CO2] has been shown to produce tetra(4-pyridyl)porphyrin in an 11% yield. researchgate.netrsc.org A key advantage of this method is the ease of separation of the porphyrin product from the ionic liquid by simple filtration. researchgate.netrsc.org Furthermore, the ionic liquid can be reused multiple times without a significant loss of catalytic activity. researchgate.netrsc.org The acidity of the ionic liquid, which is influenced by the anion, plays a crucial role in the efficiency of the porphyrin formation. researchgate.netrsc.org

Strategies for Peripheral Functionalization and Derivatization

The pyridyl nitrogen atoms on the periphery of this compound offer versatile sites for chemical modification. These modifications are primarily aimed at introducing charge, altering electronic properties, and attaching other functional molecules.

N-Alkylation and N-Methylation of Pyridyl Moieties for Charge Introduction

The introduction of a positive charge onto the porphyrin periphery is readily achieved through the N-alkylation or N-methylation of the pyridyl nitrogen atoms. This process transforms the neutral porphyrin into a cationic species, significantly increasing its water solubility. mdpi.commdpi.com This is a crucial modification for applications in biological systems. mdpi.com

The methylation of this compound produces 5,10,15,20-tetrakis(3-methyl pyridyl)porphyrin (TMePyP). researchgate.net N-alkylation can be performed using various alkylating agents, such as methyl p-toluenesulfonate or (CH3)3O+BF4−. mdpi.com The reaction conditions for N-alkylation can vary, with some requiring more vigorous conditions like refluxing in DMF. mdpi.com The resulting N-alkylated porphyrins are often isolated as their salt forms, for example, as tetrafluoroborate (B81430) or bromide salts. mdpi.commdpi.com The introduction of these cationic charges can influence the porphyrin's basicity and its interaction with other molecules. researchgate.net

| Precursor Porphyrin | Alkylating Agent | Product | Reference |

| meso-tetra(4-pyridyl)porphyrin | Benzyl chlorides | meso-tetrakis(4-benzylpyridinium)porphyrin | mdpi.com |

| meso-tetra(4-pyridyl)porphyrin | PEG-bromide | PEGylated meso-tetrakispyridiniumporphyrin | mdpi.com |

| m-linked meso-pyridyl porphyrins | (CH3)3O+BF4− | tetra-N-methylated pyridinium (B92312) porphyrin tetrafluoroborate | mdpi.com |

| 5-(4-hydroxymethylphenyl)-10,15,20-triphenylporphyrin | PBr3 then Nicotinamide | 5-(4-(3-carbamoyl-pyridyl)-methylphenyl)-10,15,20-triphenylporphyrin bromide | mdpi.com |

Introduction of Diverse Meso-Substituents for Electronic and Steric Tuning

While this article focuses on this compound, it's important to note that the electronic and steric properties of porphyrins can be tuned by introducing a variety of meso-substituents. The nature of the meso-substituent influences the spectral features of the porphyrin. nih.gov For example, comparing meso-tetra(4-pyridyl)porphyrin with meso-tetra(2-thienyl)porphyrin and meso-tetra(pentafluorophenyl)porphyrin reveals that the substituents affect the symmetry and energy of the Q-bands in the electronic absorption spectrum. nih.gov This principle of meso-substituent-induced tuning is a fundamental strategy in the design of porphyrins with specific optical and electronic properties.

Covalent Linkage to Other Functional Molecular Units (e.g., Ruthenium Polypyridyl Derivatives)

The pyridyl groups of this compound serve as excellent coordination sites for attaching other functional molecular units, particularly transition metal complexes like ruthenium polypyridyl derivatives. This creates highly organized, multinuclear supermolecules with enhanced photophysical and electrochemical properties. scielo.brnih.gov

The coordination of ruthenium complexes, such as [Ru(bpy)2Cl]+ (where bpy is 2,2'-bipyridine), to the peripheral pyridyl nitrogens of tetrapyridylporphyrins has been extensively studied. scielo.brresearchgate.net These hybrid complexes exhibit the characteristic electronic transitions of both the porphyrin and the ruthenium polypyridyl moieties. scielo.brresearchgate.net The formation of these linkages can lead to interesting photophysical phenomena, including energy and electron transfer between the porphyrin core and the attached metal complexes. nih.govresearchgate.net The number and position of the attached ruthenium complexes can be varied to fine-tune the properties of the resulting assembly. For example, both tetra- and mono-ruthenated porphyrins have been synthesized and studied, with the 3'-pyridyl substituted compounds showing different phototoxic effects compared to their 4'-pyridyl analogs. rsc.org These complex structures have potential applications in areas such as electrocatalysis, molecular sensing, and photodynamic therapy. scielo.brrsc.org

| Porphyrin Ligand | Ruthenium Complex Fragment | Resulting Hybrid Complex | Reference |

| 5,10,15,20-tetra(4-pyridyl)porphyrin | [Ru(bpy)2Cl]+ | [{Ru(bpy)2Cl}4(μ4-H2T(4-Py)P)]4+ | scielo.br |

| 5,10,15,20-tetra(4-pyridyl)porphyrin | [Ru(bpy)(trpy)]2+ | [{Ru(bpy)(trpy)}4(μ4-H2Py4P)]8+ | nih.gov |

| 5-(4-pyridyl)tritolylporphyrin | [Ru(bpy)(trpy)]2+ | [{Ru(bpy)(trpy)}(H2PyT3P)]2+ | nih.gov |

Controlled Metallation Procedures for Core Insertion

The insertion of a metal ion into the core of the this compound (H₂T3PyP) macrocycle is a fundamental modification that yields metalloporphyrins with distinct chemical, physical, and catalytic properties. The procedure, known as metallation, involves the replacement of the two inner hydrogen atoms of the porphyrin ring with a metal ion. The conditions for these reactions are carefully controlled and vary depending on the specific metal being inserted.

Synthesis of Zinc(II) this compound

The incorporation of zinc(II) into the this compound core is a widely reported and efficient process. The resulting Zinc(II) this compound (ZnT3PyP) is often used as a precursor for further supramolecular assembly or as a photosensitizer. Common synthetic strategies involve refluxing the free-base porphyrin with a zinc salt in a high-boiling point solvent.

One established method involves heating a mixture of 5,10,15,20-tetra(3-pyridyl)porphyrin and a molar excess of zinc acetate (B1210297) in a solvent mixture of N,N-dimethylformamide (DMF) and glacial acetic acid. rjpbcs.com The reaction is typically heated to reflux for a couple of hours, with completion monitored by UV-Vis spectroscopy. The disappearance of the characteristic Soret band of the free-base porphyrin and the appearance of new, red-shifted bands indicate the formation of the zinc complex.

Another reported procedure utilizes zinc nitrate (B79036) hexahydrate [Zn(NO₃)₂·6H₂O] as the metal source and DMF as the solvent. unl.edu In this method, the free-base porphyrin and the zinc salt are combined in a vial, sonicated to ensure mixing, and heated at 100 °C for approximately 25 hours. unl.edu The product can then be isolated after cooling the reaction mixture.

Table 1: Synthetic Conditions for Zinc(II) this compound

| Metal Salt | Solvent System | Temperature | Reaction Time | Reference |

| Zinc Acetate | DMF / Glacial Acetic Acid | Reflux | 2 hours | rjpbcs.com |

| Zinc Nitrate Hexahydrate | DMF | 100 °C | 25 hours | unl.edu |

Incorporation of Other Transition Metal Ions (e.g., Co(II), Cu(II), Ga(III), In(III), Fe(III), Mn(III), Ni(II), Pd(II), Pt(II), Sn(IV))

The versatility of the porphyrin macrocycle allows for the insertion of a wide array of transition metal ions, each imparting unique characteristics to the resulting complex. The methodologies for incorporating these ions into the this compound core are diverse, reflecting the different coordination chemistries of the metals.

Cobalt (Co): Cobalt(II) can be inserted into the porphyrin core through various methods. Hydrothermal reactions involving cobalt ions and this compound have been shown to result in the metallated porphyrin, which can then self-assemble into polymeric arrays. acs.org For N-methylated 3-pyridylporphyrin, a related derivative, cobalt insertion has been achieved by reacting the porphyrin with ammonium (B1175870) cobalt(II) sulfate (B86663) hexahydrate in water at 85 °C for 12 hours. rsc.org

Copper (Cu): The synthesis of Copper(II) this compound has been documented. jst.go.jp While specific conditions for the 3-pyridyl isomer are tailored, general methods for pyridylporphyrins involve reacting the free-base porphyrin with a copper(II) salt, such as copper(II) acetate, in a suitable solvent. rsc.org For the related tetra(4-pyridyl)porphyrin, metallation with copper nitrate has been performed at room temperature. google.com

Iron (Fe) and Manganese (Mn): The insertion of iron and manganese often requires forcing conditions, typically involving refluxing the porphyrin with a large excess of the metal salt in a high-boiling solvent like DMF. isuct.ruresearchgate.net For instance, manganese(III) complexes of related N-alkylpyridylporphyrins have been synthesized, and these methods can be adapted for T3PyP. nih.govrsc.orgrsc.org The use of salts like ferric nitrate and manganese acetate has been noted for the metallation of pyridylporphyrins. google.com

Nickel (Ni): Nickel(II) insertion can be achieved by heating the tetrapyridyl porphyrin with nickel nitrate in an acidic aqueous solution at elevated temperatures (180 °C) for 24 hours. google.com

Palladium (Pd) and Platinum (Pt): The insertion of platinum group metals can be more challenging. For palladium, reacting the porphyrin with palladium acetate in an acidic solution at 150 °C for 12 hours is a reported method. google.com While many studies focus on coordinating Pt(II) complexes to the peripheral pyridyl groups, nih.govrsc.org core metallation procedures are less common but can be achieved under specific conditions.

Tin (Sn): The synthesis of Tin(IV) porphyrins is well-established. A common method involves refluxing the free-base porphyrin with tin(II) chloride dihydrate (SnCl₂·2H₂O) in various solvents. worldscientific.com An alternative to the traditional use of pyridine (B92270) as a solvent is to perform the reaction in a mixture of chloroform (B151607) or toluene (B28343) with ethanol (B145695) as a co-solvent, which simplifies the work-up process. worldscientific.com The resulting product is typically a dichlorido[tetra(3-pyridyl)porphyrinato]tin(IV) complex, which can be further hydrolyzed to the dihydroxo species, [Sn(OH)₂(T3PyP)]. mdpi.comresearchgate.net

Indium (In) and Gallium (Ga): The metallation with Group 13 ions like Indium(III) and Gallium(III) follows general procedures where the porphyrin is reacted with a salt of the desired metal, such as indium nitrate, often requiring heat. google.com

Table 2: General Synthetic Conditions for Other Transition Metal Tetra(3-pyridyl)porphyrins

| Metal Ion | Typical Metal Salt | Common Solvent(s) | General Conditions | Reference(s) |

| Co(II) | Cobalt(II) salts | Water, DMF | Hydrothermal; 85-100 °C | acs.orgrsc.org |

| Cu(II) | Copper(II) Acetate/Nitrate | DMF, Acetic Acid | Room Temp. to Reflux | jst.go.jprsc.orggoogle.com |

| Fe(III) | Ferric Nitrate | DMF, Acidic H₂O | 180 °C, 24 hours | google.comisuct.ru |

| Mn(III) | Manganese Acetate | DMF, Acidic H₂O | 80 °C, 12 hours | google.comnih.gov |

| Ni(II) | Nickel Nitrate | Acidic H₂O | 180 °C, 24 hours | google.com |

| Pd(II) | Palladium Acetate | Acidic H₂O | 150 °C, 12 hours | google.com |

| Pt(II) | Platinum(II) salts | Various | Requires specific conditions | nih.govrsc.org |

| Sn(IV) | Tin(II) Chloride | Pyridine, Toluene/Ethanol | Reflux | worldscientific.comresearchgate.net |

| In(III) | Indium Nitrate | Acidic H₂O | 80 °C, 12 hours | google.com |

| Ga(III) | Gallium(III) salts | DMF | Heat | - |

Note: The conditions listed are general and may be adapted from procedures for closely related pyridylporphyrin isomers. Specific yields and reaction times can vary significantly based on the exact substrate and reaction scale.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Electronic Absorption Spectroscopy for Porphyrin Electronic Structure Elucidation

Electronic absorption spectroscopy is a cornerstone technique for investigating the electronic structure of porphyrins. The characteristic absorption bands in the UV-visible region provide a detailed fingerprint of the porphyrin's π-electron system and its interactions with the local environment.

The electronic absorption spectrum of a free-base porphyrin like T3PyP is dominated by two main features: the intense Soret band (or B-band) in the near-UV region and the weaker Q-bands in the visible region. nih.gov The Soret band arises from a strong electronic transition to the second excited singlet state (S₀ → S₂), while the Q-bands correspond to the transition to the first excited singlet state (S₀ → S₁). nih.gov For free-base T3PyP, the lower symmetry (D₂h) compared to metalloporphyrins (D₄h) results in a splitting of the Q-bands into four distinct peaks. core.ac.uk

In chloroform (B151607), free-base 5,10,15,20-tetra(3-pyridyl)porphyrin exhibits a Soret band at approximately 418 nm. isuct.ru The Q-bands are observed at around 512, 547, 588, and 646 nm. isuct.ruresearchgate.net The introduction of a metal ion into the porphyrin core, a process known as metallation, induces significant changes in the electronic absorption spectrum. Upon insertion of a metal, the symmetry of the porphyrin macrocycle increases, leading to a simplification of the Q-band region, which typically shows only two bands (α and β bands). nih.gov For instance, the metallation of a similar tetrapyridyl porphyrin with zinc resulted in a shift of the Soret band and a reduction in the number of Q-bands. rjpbcs.com This sensitivity of the Soret and Q-bands to metallation serves as a reliable indicator for the successful coordination of a metal ion within the porphyrin cavity. rjpbcs.commdpi.com

Table 1: Electronic Absorption Data for Tetra(3-pyridyl)porphyrin and a Metallated Analogue

| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent |

|---|---|---|---|

| H₂T(3-Py)P | 418 | 512, 547, 588, 646 | Dichloromethane |

| ZnTPyP | 412 | 548, 620, 720 | Not Specified |

H₂T(3-Py)P data sourced from reference isuct.ru. ZnTPyP data represents a generic tetrapyridyl porphyrin and is sourced from reference rjpbcs.com.

Spectroelectrochemistry provides a powerful means to study the electronic absorption changes that occur when a molecule undergoes oxidation or reduction (redox events). scielo.br By simultaneously performing electrochemical measurements and recording UV-Vis spectra, it is possible to identify the spectral signatures of the resulting radical cations or anions. nih.gov

When a porphyrin undergoes a redox reaction, the changes in the electronic structure are directly reflected in its absorption spectrum. For instance, the oxidation of a tetra-ruthenated porphyrin, a related supramolecular assembly, leads to a decay of the metal-to-ligand charge transfer (MLCT) bands and a bathochromic (red) shift of the Soret band. scielo.br Conversely, reduction of the porphyrin ring often leads to a significant decrease in the intensity of the Soret band. nih.gov These spectral changes are indicative of the formation of π-cation or π-anion radicals, respectively. nih.gov The spectroelectrochemical characterization of a supermolecular porphyrin revealed multiple redox processes, highlighting its potential as a multi-electron transfer catalyst. researchgate.net

Analysis of Soret and Q-Band Transitions and their Sensitivity to Metallation

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are crucial for confirming the molecular structure of T3PyP by identifying its characteristic functional groups and analyzing coordination sites.

The FT-IR spectrum of T3PyP provides a detailed fingerprint of its molecular vibrations. Key vibrational modes confirm the presence of specific functional groups. For instance, the N-H stretching vibration within the porphyrin core is typically observed around 3306 cm⁻¹. researchgate.net The bending vibration of the N-H group and the C-N stretching vibrations can also be identified. researchgate.net The characteristic stretching vibrations of the C=C bonds within the pyridyl aromatic rings are found in the 1500-1600 cm⁻¹ region. researchgate.netresearchgate.net

FT-IR spectroscopy is also instrumental in analyzing coordination events. When the pyridyl nitrogen atoms of T3PyP coordinate to a metal center, changes in the vibrational frequencies of the pyridyl ring are expected. This is because coordination alters the electron density and bond strengths within the pyridyl moiety. For example, in studies of iron-pyridyl-porphyrins, the C=N stretching of the pyridyl group was observed to mix with the C=C stretching of the phenyl groups upon coordination. researchgate.net Furthermore, the disappearance or shifting of the N-H vibrational bands provides clear evidence of metallation at the porphyrin core.

Table 2: Key FT-IR Vibrational Frequencies for Tetrapyridyl Porphyrins

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3306 | researchgate.net |

| C-H Stretch (Aromatic) | 3050 | mdpi.com |

| C=C Stretch (Pyridyl) | 1500 - 1600 | researchgate.net |

| C=C and C-N Stretch (Pyrrole) | 1580, 1430 | mdpi.com |

| C-H Bend (Aromatic) | 1025 | mdpi.com |

| C-H Out-of-plane Bend (Aromatic) | 795 | mdpi.com |

Data is compiled from studies on tetrapyridyl porphyrins and may not be specific to the 3-pyridyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed structural information about molecules in solution. For T3PyP, ¹H NMR is particularly informative, providing insights into the specific chemical environments of the protons within the molecule.

The ¹H NMR spectrum of a free-base porphyrin is characterized by a wide chemical shift range due to the significant ring current effect of the macrocycle. nih.gov This effect causes the protons located inside the porphyrin ring, the pyrrole (B145914) NH protons, to be strongly shielded and resonate at a high field (upfield), typically in the range of -2 to -3 ppm. isuct.runih.gov For H₂T(3-Py)P in CDCl₃, the pyrrole NH protons appear as a broad singlet at approximately -2.83 ppm. isuct.ru

In contrast, the protons on the periphery of the macrocycle, such as the pyrrole β-protons and the pyridyl protons, are deshielded and resonate at a low field (downfield). The β-protons of the pyrrole rings in H₂T(3-Py)P give rise to a sharp singlet at around 8.87 ppm. isuct.ru The protons of the 3-pyridyl substituents exhibit distinct resonances corresponding to their different positions on the pyridyl ring. For H₂T(3-Py)P, these have been assigned as follows: a doublet of doublets for the Hₘ proton at ~7.77-7.80 ppm, a broad singlet for one of the Hₒ protons at ~9.46 ppm, a broad doublet for the other Hₒ proton at ~8.52-8.54 ppm, and a doublet of doublets for the Hₚ proton at ~9.07-9.08 ppm. isuct.ru The specific chemical shifts and splitting patterns of these pyridyl protons are sensitive to the electronic environment and can be influenced by factors such as solvent and coordination to other species. researchgate.net

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for H₂T(3-Py)P in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH (Pyrrole) | -2.83 | br s |

| β-H (Pyrrole) | 8.87 | s |

| Hₘ (Pyridyl) | 7.77-7.80 | dd |

| Hₒ (Pyridyl) | 9.46 | br s |

| Hₒ (Pyridyl) | 8.52-8.54 | br d |

| Hₚ (Pyridyl) | 9.07-9.08 | dd |

Data sourced from reference isuct.ru. br s = broad singlet, s = singlet, dd = doublet of doublets, br d = broad doublet.

Variable Temperature 1H NMR Spectroscopy for Conformational Dynamics in Solution

Variable temperature (VT) 1H NMR spectroscopy is a powerful technique utilized to study the dynamic conformational processes of molecules in solution, such as the rotation of peripheral substituents. In the case of meso-tetra-substituted porphyrins like this compound, the rotation of the pyridyl groups around the single bond connecting them to the porphyrin macrocycle can be sterically hindered. This restricted rotation can lead to the existence of different atropisomers, which are stereoisomers resulting from hindered rotation about a single bond that can be isolated or observed.

At room temperature, the rotation of the pyridyl groups in this compound is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the signals for the pyridyl protons appear as single, sharp peaks. However, as the temperature is lowered, the rate of this rotation decreases. If the energy barrier to rotation is sufficiently high, the rotation can be slowed to the point where distinct signals for the protons of the non-equivalent pyridyl groups in different conformational or atropisomeric states can be observed.

While specific studies detailing the variable temperature 1H NMR analysis of free-base this compound are not extensively documented in the reviewed literature, the principles are well-established for analogous meso-arylporphyrins. For these systems, as the temperature decreases, the broad signals of the ortho and meta protons of the aryl groups decoalesce into multiple distinct signals, representing the "frozen" conformations. The temperature at which these signals merge into a single sharp peak is known as the coalescence temperature (Tc). From the coalescence temperature and the frequency difference between the resolved signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This provides quantitative insight into the conformational stability and the dynamics of the pyridyl group rotation. For many meso-tetraphenylporphyrins, these rotational barriers are in the range of 62 to 75 kJ mol−1. The presence of substituents on the pyridyl rings or the coordination of a metal ion in the porphyrin core can significantly influence this rotational barrier.

Luminescence Spectroscopy and Photophysical Research

Fluorescence Emission Studies and Quantum Yield Determinations

Fluorescence spectroscopy is a key technique for characterizing the photophysical properties of porphyrins. This compound (T3PyP) and its derivatives exhibit characteristic fluorescence emission spectra, typically with two main bands in the red region of the visible spectrum, corresponding to the Q(0,1) and Q(0,0) transitions.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For meso-tetra(3-pyridyl)porphyrin in dimethyl sulfoxide (B87167) (DMSO), a fluorescence quantum yield of 2.4% has been reported. The quantum yield is sensitive to the molecular environment, including the solvent and the presence of coordinating species.

The introduction of metal ions into the porphyrin core significantly alters the fluorescence properties. For instance, the zinc(II) complex of this compound shows a higher fluorescence quantum yield compared to the free-base porphyrin, which is attributed to the d10 electronic configuration of the Zn(II) ion that reduces non-radiative decay pathways. Conversely, the presence of paramagnetic metal ions like Cu(II), Co(II), and Mn(III) leads to a substantial decrease in the fluorescence quantum yield due to the introduction of efficient non-radiative decay channels through the unpaired d-electrons. The "heavy atom effect," observed with the incorporation of platinum, also leads to a decrease in fluorescence quantum yield by promoting intersystem crossing to the triplet state.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (ΦF) |

| meso-tetra(3-pyridyl)porphyrin | DMSO | 419 | - | 0.024 |

| Zn(II) meso-tetra(3-pyridyl)porphyrin | DMSO | - | - | > 0.024 |

| Cu(II) meso-tetra(3-pyridyl)porphyrin | DMSO | - | - | < 0.024 |

| Co(II) meso-tetra(3-pyridyl)porphyrin | DMSO | - | - | < 0.024 |

| Mn(III) meso-tetra(3-pyridyl)porphyrin | DMSO | - | - | < 0.024 |

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Analysis

Time-resolved fluorescence spectroscopy is employed to measure the lifetime of the excited singlet state (τF) of a fluorophore. This parameter provides valuable information about the dynamics of the excited state and the various de-excitation pathways available to the molecule. For porphyrins, the fluorescence lifetime is a key indicator of the efficiency of competing processes such as intersystem crossing to the triplet state and non-radiative decay.

Studies on metalloderivatives of meso-tetra(3-pyridyl)porphyrin have shown that the fluorescence lifetimes are generally short, which is consistent with the observed low fluorescence quantum yields. The lifetimes are typically determined by fitting the fluorescence decay curve to an exponential function. For instance, metalloderivatives of this compound have been reported to exhibit shorter fluorescence lifetimes compared to standard porphyrins, which is attributed to an increase in non-radiative processes.

Analysis of Singlet Oxygen Generation and its Dependence on Porphyrin Structure

X-ray Diffraction and Crystallographic Analysis for Solid-State Structures

X-ray diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder X-ray diffraction have been extensively used to characterize T3PyP and its related materials.

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail regarding molecular structure and intermolecular interactions. Studies on T3PyP and its metal complexes have revealed a remarkable versatility in their crystal engineering. acs.org The orientational flexibility of the 3-pyridyl substituents allows for diverse supramolecular constructs. acs.org

For instance, the crystal structure of the freebase T3PyP has been characterized, providing a foundational understanding of its solid-state conformation. acs.org In metal complexes, the porphyrin can act as a versatile building block. Hydrothermal reactions with cobalt ions lead to the metalation of the porphyrin core and the formation of two-dimensional polymeric arrays through self-coordination. acs.org Conversely, reactions with cadmium ions result in three-dimensional framework solids where CdCl₂ units connect the peripheral pyridyl groups of neighboring porphyrins. acs.org

The protonation of the peripheral pyridyl nitrogen atoms has also been shown to influence crystal packing significantly. In a tin(IV) complex, protonation with nitric acid leads to a tetracationic species, where intermolecular hydrogen bonding between axial hydroxo ligands results in a one-dimensional porphyrin array. mdpi.com These findings highlight the crucial role of the 3-pyridyl groups in directing the assembly of complex architectures through both coordination and hydrogen bonding. acs.org

The conformation of the porphyrin macrocycle itself can vary. While some structures exhibit a nearly planar geometry, others show significant distortion. For example, in a tetra-porphyrin tube formed by linking T3PyP with another porphyrin derivative, SCXRD was used to confirm the complex's architecture. researchgate.netchemrxiv.org

Table 1: Selected Crystallographic Data for this compound and Related Compounds

| Compound/Complex | Crystal System | Space Group | Key Structural Features | Reference |

| CoT³PyP | Monoclinic | C2/c | 2D polymeric arrays with interdigitated structures. | acs.org |

| [H₄T³PyP][CdCl₂] | Tetragonal | I4₁/a | 3D pseudodiamondoid framework. | acs.org |

| Sn(OH)₂(TPyHP)₄ | Triclinic | P-1 | 1D porphyrin array via hydrogen bonding. | mdpi.com |

| FB4-tube | - | - | Tetra-porphyrin tube architecture. | researchgate.netchemrxiv.org |

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of bulk materials and confirming the phase purity of synthesized compounds. It has been employed in the study of T3PyP-based materials, often in conjunction with other analytical methods.

For example, PXRD was used to characterize meso-tetra(3-pyridyl)-porphine (3-TPyP) materials and to analyze the structure of desolvated phases of porphyrin frameworks. unl.edu In the development of catalysts, iron(III) meso-tetrakis(3-pyridyl)porphyrin encapsulated in NaY zeolite was characterized by PXRD to confirm the integrity of the zeolite framework after encapsulation. scielo.org.mx The diffraction patterns of the neat NaY zeolite and the encapsulated material were compared to ensure that the porphyrin was successfully incorporated without disrupting the zeolite's crystalline structure. scielo.org.mx

Furthermore, PXRD is used to assess the thermal stability of porphyrin-based framework solids. acs.org By comparing the PXRD patterns before and after thermal treatment, researchers can determine the structural integrity of the material at elevated temperatures. acs.org The technique was also used to characterize an ionic complex of a tin(IV) T3PyP derivative, complementing the data obtained from single-crystal X-ray crystallography. mdpi.com

Single-Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

Surface Science Techniques for Adlayer Characterization

The behavior of T3PyP at interfaces is critical for its application in areas like nanoelectronics and sensor technology. Surface science techniques provide nanoscale information on the morphology, ordering, and conformation of T3PyP molecules on various substrates.

Scanning tunneling microscopy (STM) enables the visualization of surfaces at the atomic level, making it an ideal tool for studying the self-assembly of T3PyP on conductive substrates. STM studies have revealed that T3PyP molecules can form highly ordered, two-dimensional structures on surfaces like Ag(111) and Au(111).

On Ag(111), vapor-deposited T3PyP molecules self-assemble into large, chiral domains. aip.orgresearchgate.netcapes.gov.br High-resolution STM images have shown that the pyridyl groups are alternately rotated out of the porphyrin plane by approximately 60°. aip.org This specific conformation is a result of the interplay between intermolecular interactions, which control the packing, and the molecule-substrate coupling, which dictates the orientation. aip.org

The flexibility of the pyridyl groups allows the molecule to adapt its conformation to the local environment. researchgate.net Studies on Au(111) have also shown different adsorption configurations, which can influence the electronic and magnetic properties of the molecule. researchgate.net The interaction with adatoms on the surface can also lead to distinct molecular appearances in STM images, as demonstrated for porphyrin derivatives on Au(111). acs.org The ability to control the supramolecular ordering of T3PyP on surfaces is crucial for designing novel nanostructured materials for applications in solar cells and sensors. aip.org

Scanning electron microscopy (SEM) is used to investigate the surface topography and morphology of materials at a micro- to nanoscale. It provides valuable information about the size, shape, and texture of bulk materials and thin films of T3PyP and its composites.

For instance, SEM has been used to study the surface of clays (B1170129) intercalated with manganese(III) tetra(4-pyridyl)porphyrin, revealing changes in particle size after intercalation. scispace.com In another study, SEM, along with atomic force microscopy (AFM), was used to obtain topographical information on binary ionic porphyrin crystals, which helps in correlating their mechanical properties with their structural features. worldscientific.com

When T3PyP derivatives are used to create thin films or encapsulated within other materials, SEM is a key characterization tool. For example, in the study of iron porphyrin encapsulated in zeolite Y, SEM analysis was part of a suite of techniques used to characterize the resulting heterogeneous catalyst. scielo.org.mx The images can confirm the morphology of the composite material and provide evidence of successful incorporation.

Coordination Chemistry and Metalloporphyrin Properties in Research

Metal Ion Complexation within the Porphyrin Core

The central cavity of the T3PyP macrocycle provides an ideal site for the chelation of a wide variety of metal ions. This process, known as metalation, significantly influences the electronic, photophysical, and redox properties of the porphyrin.

Chelation of Divalent and Trivalent Metal Ions (e.g., Zn(II), Sn(IV), Fe(III), Co(II))

T3PyP readily forms stable complexes with a range of divalent and trivalent metal ions. The insertion of these metal ions into the porphyrin core is a fundamental aspect of its coordination chemistry.

Zinc(II): The complexation of Zinc(II) with tetrapyridyl porphyrins has been extensively studied. rjpbcs.comsioc-journal.cn The resulting Zn(II)T3PyP complex exhibits distinct spectroscopic and electrochemical properties compared to the free-base porphyrin. rjpbcs.com The insertion of zinc can alter the absorption and emission spectra, which is a key indicator of successful metalation. rjpbcs.com

Tin(IV): Tin(IV) can be incorporated into the porphyrin core, often resulting in complexes with axial ligands. acs.orgmdpi.com For instance, a discrete tin dichloride complex of T3PyP has been characterized. acs.org The Sn(IV) center is typically octahedrally coordinated, with the porphyrin occupying the equatorial positions and other ligands, such as hydroxo or prolinato groups, in the axial positions. mdpi.comworldscientific.com

Cobalt(II): Cobalt(II) ions can be inserted into the T3PyP core, leading to the formation of Co(II)T3PyP. acs.org These complexes can further self-assemble into polymeric arrays through coordination of the peripheral pyridyl groups to the cobalt center of adjacent porphyrin units. acs.org

Table 1: Examples of Metal Ion Complexation with Tetra(3-pyridyl)porphyrin

| Metal Ion | Resulting Complex | Key Features | References |

| Zinc(II) | Zn(II)T3PyP | Alters spectroscopic and electrochemical properties. | rjpbcs.comsioc-journal.cn |

| Tin(IV) | [SnCl2(T3PyP)] | Octahedral coordination with axial ligands. | acs.org |

| Iron(III) | [Fe(T3PyP)]Cl | Redox-active metal center. | nih.gov |

| Cobalt(II) | Co(II)T3PyP | Can form self-assembled polymeric structures. | acs.org |

Influence of Central Metal on Electronic, Photophysical, and Redox Properties

The identity of the central metal ion has a profound impact on the fundamental properties of the T3PyP molecule.

Electronic Properties: The insertion of a metal ion into the porphyrin core modifies the electronic structure of the macrocycle. nih.gov This is evident in the shifts observed in the UV-visible absorption spectra, particularly the Soret and Q bands. rjpbcs.com For example, the metalation of T3PyP with zinc leads to a noticeable shift in the Soret band. rjpbcs.com

Photophysical Properties: The photophysical properties, such as fluorescence and phosphorescence, are highly sensitive to the central metal. nih.gov The presence of a heavy atom, for instance, can enhance intersystem crossing and promote phosphorescence. The fluorescence quantum yields and lifetimes of metallated T3PyPs differ significantly from the free-base porphyrin. nih.gov

Redox Properties: The redox potential of the porphyrin can be tuned by the central metal ion. rjpbcs.com The metal can introduce its own redox processes and also influence the oxidation and reduction of the porphyrin macrocycle itself. Cyclic voltammetry studies reveal that the redox behavior of metalloporphyrins is a combination of the redox properties of both the metal and the porphyrin ligand. nih.gov

Peripheral Coordination via Pyridyl Nitrogen Atoms

Beyond the central core, the four pyridyl groups on the periphery of T3PyP offer additional coordination sites, enabling the formation of extended structures and multi-metallic assemblies.

Role of Pyridyl Groups as Ligands for External Metal Centers

The nitrogen atoms of the pyridyl substituents act as effective ligands for a variety of external metal centers. acs.orgrsc.org This allows T3PyP to function as a multidentate linker, connecting multiple metal ions or metal complexes. rsc.org The orientational flexibility of the 3-pyridyl groups allows for the formation of diverse and intricate architectures. acs.org This has been demonstrated in the formation of coordination polymers with transition metals like copper and manganese. acs.org

Formation of Multi-Metallic Assemblies and Hybrid Complexes

The dual coordinating ability of T3PyP—at both the core and the periphery—facilitates the construction of complex multi-metallic assemblies and hybrid materials. chemimpex.commedkoo.com These structures can incorporate different metal ions, leading to materials with combined or enhanced properties. For example, CoT3PyP units can self-coordinate to form two-dimensional polymeric arrays. acs.org Furthermore, T3PyP can link external metal complexes, such as cadmium chloride, to create three-dimensional framework solids. acs.orgacs.org

Redox Chemistry and Electron Transfer Studies

The redox behavior of T3PyP and its metal complexes is a critical aspect of their chemistry, underpinning their potential applications in catalysis and electron transfer processes. chemimpex.comfrontierspecialtychemicals.com The porphyrin macrocycle can undergo both oxidation and reduction, and these processes are influenced by the central metal ion and the peripheral substituents. tdl.org

Studies have shown that the electrochemical properties of pyridylporphyrins can be modulated by factors such as protonation of the pyridyl groups. tdl.org The ability of T3PyP to participate in electron transfer has been explored in the context of creating photoactive assemblies. chemimpex.com For instance, the formation of complexes between zinc porphyrins and pyridyl porphyrins can lead to photoinduced electron transfer or energy transfer, depending on the specific components of the assembly. nih.gov The redox-active nature of T3PyP makes it a valuable component in the design of systems for solar energy conversion and photocatalysis. chemimpex.com

Cyclic Voltammetry for Investigating Multi-Electron Redox Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species like this compound (T3PyP) and its derivatives. This method provides critical insights into multi-electron transfer processes by revealing the potentials at which the molecule is oxidized or reduced. The resulting voltammograms display peaks corresponding to specific redox events, allowing researchers to characterize the electronic properties of the porphyrin macrocycle, the central metal ion, and any coordinated peripheral groups. researchgate.net

In nonaqueous media, pyridylporphyrins exhibit complex acid-base and electrochemical properties. tdl.org For instance, the cyclic voltammogram of a fully protonated meso-substituted porphyrin can show three distinct redox processes. tdl.org The study of metallated and non-metallated pyridylporphyrins reveals that these molecules can engage in multiple, often reversible, one-electron transfer steps. These processes are typically associated with the formation of anions, dianions, π-cation radicals, and dications of the porphyrin ring. researchgate.net

Supramolecular assemblies involving pyridylporphyrins are particularly notable for their multi-electron redox activities. rjpbcs.com When peripheral groups, such as ruthenium complexes, are attached to the pyridyl nitrogens of the porphyrin, the resulting structures exhibit a rich electrochemistry. Research on tetraruthenated nickel and cobalt meso-pyridylporphyrins has revealed up to 11 distinct redox processes, involving a total of 26 electrons in some cases. researchgate.net These processes correspond to the individual redox activities of the porphyrin core, the central metal (e.g., Ni(II)/Ni(I)), and the multiple peripheral ruthenium complexes (e.g., Ru(III)/Ru(II)). researchgate.netuchile.cl The ability to access these numerous redox states makes these compounds promising candidates for applications in multielectron catalysis. researchgate.net

The specific redox potentials are sensitive to the solvent, the central metal ion, and the nature of the coordinated moieties. For example, in a Zinc-Tetrapyridylporphyrin (ZnTPyP) complex, irreversible redox couples observed at +0.3 V and +0.1 V have been associated with the oxidation of Zn(II) to Zn(III) and the porphyrin macrocycle, respectively, while a reversible reduction couple appears at -0.9 V. rjpbcs.com In more complex systems, like a Ni(II) tetra(4-pyridyl)porphyrin coordinated to four [Ru(5-NO2-phen)2Cl]+ moieties, a reversible redox couple around 1.00 V vs. Ag/AgCl is attributed to the Ru(III)/Ru(II) redox pair. uchile.cl

The following table summarizes representative redox data for various tetrapyridylporphyrin systems, illustrating the multi-electron processes observed via cyclic voltammetry.

| Compound | Redox Process | Potential (V) | Reference Electrode | Notes |

|---|---|---|---|---|

| Zinc-Tetrapyridylporphyrin (ZnTPyP) | Oxidation | +0.3, +0.1 | Not Specified | Irreversible processes attributed to Zn(II)/Zn(III) and porphyrin oxidation. rjpbcs.com |

| Zinc-Tetrapyridylporphyrin (ZnTPyP) | Reduction | -0.9 | Not Specified | Reversible redox couple. rjpbcs.com |

| [NiTPyP{Ru(5-NO2-phen)2Cl}4] | Ru(III)/Ru(II) | 1.00 | Ag/AgCl | Reversible couple for the four peripheral ruthenium complexes. uchile.cl |

| (Co)TPyP-Rubpy complex | TPyP-Ru(II)bpy / TPyP-Ru(III)bpy | ~0.4 | Hg/HgCl2 | Redox couple of the hybrid material. researchgate.net |

| [H4(PyH)2(PhMe)2P]4+ | Reduction | -0.09 (Epc) | Not Specified | Two-electron reduction of the fully protonated porphyrin. tdl.org |

Electron Transfer Mechanisms between Porphyrin and Coordinated Moieties

The unique architecture of this compound allows for its use as a scaffold to create complex supramolecular systems where intricate electron transfer (ET) events can occur. The pyridyl nitrogen atoms provide coordination sites for attaching various chemical moieties, such as metal complexes, which can act as electron donors or acceptors. rjpbcs.commdpi.com The nature of the electron transfer—whether it is photoinduced or electrochemically driven—is governed by the electronic properties of the porphyrin macrocycle, the central metal, and the attached peripheral groups. researchgate.netmsu.edu

In these multi-component systems, the porphyrin can participate in several types of ET mechanisms:

Intramolecular Electron Transfer: In mixed-valence supramolecules, where the porphyrin is linked to redox-active complexes like those of ruthenium, an electron can be transferred from one part of the molecule to another. uchile.cl For instance, upon oxidation, an electron may be removed from a ruthenium(II) center to form ruthenium(III), or from the porphyrin π-system to form a π-cation radical. The specific site of the initial redox event depends on the relative potentials of all components. tdl.orgresearchgate.net This process is crucial for the function of these molecules as electrocatalysts, where multiple electrons must be shuttled to or from a substrate. uchile.clresearchgate.net

Photoinduced Electron Transfer (PET): Porphyrins are excellent chromophores, absorbing light strongly in the visible region (Soret and Q bands) due to π-π* transitions. mdpi.com Upon photoexcitation, the porphyrin can act as either an electron donor or an acceptor. In donor-acceptor dyads, excitation of the porphyrin can lead to the transfer of an electron to an appended acceptor moiety or from an appended donor moiety to the excited porphyrin. msu.edufrontiersin.org The efficiency and direction of PET are critical for applications in artificial photosynthesis and molecular electronics. msu.edu

Förster Resonance Energy Transfer (FRET): Besides charge transfer, energy transfer can also occur. In FRET, electronic excitation energy is non-radiatively transferred from a donor chromophore (like a quantum dot or another photoexcited molecule) to an acceptor chromophore (like the porphyrin). researchgate.net Studies involving this compound adsorbed on InP@ZnS quantum dots have demonstrated this mechanism, where the quenching of the quantum dot's photoluminescence is accompanied by an increase in the porphyrin's fluorescence, indicating an efficient energy transfer process. researchgate.net

The electronic coupling between the porphyrin core and the coordinated moieties, mediated by the pyridyl bridge, is a determining factor in the rate and efficiency of electron transfer. msu.edu Changes in the UV-visible absorption spectrum upon reduction or oxidation provide valuable information for identifying the site of electron transfer. Significant spectral changes typically indicate that the redox process is centered on the porphyrin's π-system. tdl.org Conversely, if the redox event is located on a peripheral group with little electronic communication with the porphyrin, the main absorption bands may remain largely unperturbed. uchile.cl

Supramolecular Chemistry, Self Assembly, and Crystal Engineering

Molecular Recognition and Host-Guest Interactions

The ability of T3PyP to participate in molecular recognition and form host-guest complexes is a cornerstone of its application in supramolecular chemistry. These interactions are driven by a combination of directed, non-covalent forces.

Hydrogen Bonding Interactions in Directed Assembly

Hydrogen bonding plays a crucial role in the directed assembly of T3PyP-based structures. The nitrogen atoms of the pyridyl groups act as effective hydrogen bond acceptors, facilitating interactions with various donor molecules. This has been demonstrated in the formation of crystalline adducts with aqua nitrate (B79036) salts of lanthanoid metal ions, where the porphyrin engages in self-complementary hydrogen bonding to form homogeneous layers. acs.org In some instances, doubly protonated porphyrin units can form separate hydrogen-bonded arrays, creating intricate structures where one-dimensional chains are encapsulated within two-dimensional layers. acs.org

The interaction between the pyridyl nitrogen and pyrrole (B145914) hydrogen atoms of adjacent T3PyP molecules can also lead to the formation of ordered, close-packed structures. core.ac.uk Furthermore, when T3PyP is used in conjunction with multidentate carboxylic acids as axial ligands on a central tin atom, extensive hydrogen bonds form between the acid ligands (proton donors) and the pyridyl groups (proton acceptors), leading to the creation of one-, two-, or three-dimensional assemblies depending on the nature of the acid used. rsc.org

π-π Stacking and Hydrophobic Interactions in Aggregation

The large, aromatic surface of the porphyrin macrocycle predisposes T3PyP to significant π-π stacking and hydrophobic interactions, which are primary driving forces for its aggregation in solution. mdpi.comnih.gov These interactions lead to the formation of different types of aggregates, such as H-type (face-to-face) and J-type (side-by-side) aggregates, each with distinct spectral properties. mdpi.com The formation of these aggregates can be influenced by factors such as the solvent environment. For instance, in aqueous solutions, hydrophobic interactions drive the vertical stacking of porphyrins. nih.gov The interplay between hydrogen bonding and π-π stacking can lead to the formation of highly ordered supramolecular arrays. rhhz.net

The aggregation behavior of T3PyP can be modulated by its environment. For example, during an acid-base catalyzed sol-gel process, T3PyP molecules tend to aggregate through co-facial π-π and hydrophobic interactions. researchgate.net However, protonation of the porphyrin can inhibit aggregation due to increased electrostatic repulsion. researchgate.net

Selective Guest Accommodation within Supramolecular Architectures

The controlled assembly of T3PyP into larger frameworks can create cavities and channels capable of selectively accommodating guest molecules. A notable example is a two-dimensional interdigitated metalloporphyrin framework, MPF-3, synthesized from T3PyP and zinc nitrate. figshare.com This framework demonstrates flexibility and can undergo phase transformations upon solvent removal and regain its original topology when re-immersed in the solvent, indicating its ability to accommodate solvent molecules. figshare.com

The construction of porphyrin-based cages through self-assembly has also been explored, creating host-guest systems with the potential for encapsulating specific molecules. researchgate.netsupradrug.com These cages can exhibit selective binding for guest molecules based on size, shape, and chemical complementarity.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridyl groups of T3PyP are excellent coordinating ligands for a variety of metal ions, making it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs). frontierspecialtychemicals.com

Design and Synthesis of One-Dimensional Porphyrin Arrays

One-dimensional (1D) arrays of T3PyP can be synthesized through various strategies. Intermolecular hydrogen bonding between axial hydroxo ligands on a tin(IV) porphyrin derivative of T3PyP leads to the formation of a 1D porphyrin array. mdpi.com In this structure, nitrate anions also participate in hydrogen bonding with the axial hydroxo groups and the peripheral pyridinium (B92312) groups. mdpi.com

Coordination-driven assembly can also produce 1D structures. For example, the reaction of T3PyP with certain metal ions can lead to the formation of 1D ladder-like motifs. unl.edu The specific geometry and connectivity of these arrays can be influenced by the choice of metal ion and solvent. unl.edu

Fabrication of Two- and Three-Dimensional Hybrid Coordination Networks

The tetratopic nature of T3PyP, with its four pyridyl coordination sites, allows for the fabrication of complex two-dimensional (2D) and three-dimensional (3D) hybrid coordination networks. acs.org

Hydrothermal reactions of T3PyP with cobalt ions can result in the metalation of the porphyrin core and subsequent self-coordination of the resulting CoT3PyP units into 2D polymeric arrays. acs.orgacs.org These 2D layers can then interdigitate in the crystalline state. acs.orgacs.org A 2D interdigitated framework, MPF-3, was also synthesized using T3PyP and zinc(II) ions, which exhibits a topology related to Cairo pentagonal tessellation. figshare.com

The reaction of T3PyP with copper and manganese chlorides has yielded 3D hybrid coordination polymers with novel architectures. acs.org Similarly, interaction with cadmium ions can produce 3D framework solids where CdCl2 units act as connectors between the peripheral pyridyl sites of neighboring porphyrin units, resulting in pseudodiamondoid polymerization schemes. acs.orgacs.org The versatility of T3PyP allows it to effectively engage in the formation of diverse supramolecular constructs with transition metal ions, either through direct coordination or via hydrogen bonding to their coordination sphere ligands. acs.org

Self-Assembly into Ordered Nanostructures and Thin Films

The self-assembly of tetra(3-pyridyl)porphyrin molecules on solid surfaces can lead to the formation of highly ordered two-dimensional structures. A notable example is the adsorption of these molecules on a silver (Ag(111)) substrate. researchgate.netaip.orgwwu.edu Through vapor deposition, this compound molecules readily diffuse on the Ag(111) surface and self-assemble into large, well-ordered domains that exhibit chirality. researchgate.netaip.orgwwu.edu

The formation of these ordered adlayers is not limited to metal surfaces. Similar phenomena have been observed on other substrates, such as iodide-modified copper (Cu(111)), where the porphyrin cations form highly ordered layers. irb.hr On this surface, a reversible structural phase transition within the porphyrin layer can be induced by changing the electrode potential. irb.hr

| Substrate | Key Finding | Technique | Reference |

| Ag(111) | Formation of large, highly ordered chiral domains with two mirror-symmetric unit cells. Pyridyl groups rotated 60° out of the porphyrin plane. | Low-temperature Scanning Tunneling Microscopy (STM) | researchgate.netaip.orgwwu.eduwwu.edu |

| I/Cu(111) | Formation of highly ordered adlayers with a potential-dependent reversible phase transition. | Electrochemical Scanning Tunneling Microscopy (EC-STM) | irb.hr |

Vapor deposition is a versatile technique for preparing thin films of porphyrin compounds, including this compound. rsc.orgdoi.org This method allows for the controlled growth of films with specific thicknesses and morphologies. rsc.org The properties of the resulting films are highly dependent on the deposition conditions, such as substrate temperature and deposition rate, as well as the nature of the substrate itself. rsc.orgdoi.org

For instance, composite films can be created by the successive vapor deposition of nylon-11 and porphyrin compounds. doi.org In the case of 5,10,15,20-tetra(4-pyridyl)porphyrin (a close isomer of the 3-pyridyl variant), vapor deposition onto a nylon-11 film results in the formation of a particulate film. doi.org These porphyrin particles can then be dispersed into the interior of the nylon-11 film through heat treatment. doi.org The size of the porphyrin particles is influenced by the affinity between the porphyrin and the polymer. doi.org

The characterization of these thin films is crucial for understanding their structure and properties. Techniques such as X-ray diffraction, scanning electron microscopy, and visible spectroscopy are commonly employed. doi.org For metallated tetrapyridylporphyrin films, two-dimensional grazing incidence X-ray diffraction (2D-GIXD) can be used to determine the crystal structure and orientation of the crystallites relative to the substrate. rsc.org

| Porphyrin | Substrate | Deposition Method | Key Film Characteristic | Reference |

| 5,10,15,20-tetra(4-pyridyl)porphyrin | Nylon-11 | Vapor Deposition | Particulate film, dispersible with heat treatment | doi.org |

| Metallated tetrapyridylporphyrins | Silicon wafer | Physical Vapor Deposition | Uniaxially oriented crystallites | rsc.org |

This compound and its derivatives are valuable building blocks for the construction of molecular capsules and other encapsulated systems. These supramolecular structures are of interest for their potential applications in areas such as catalysis, molecular recognition, and drug delivery. chemrxiv.orgrsc.orgrsc.org

One approach to forming porphyrin capsules involves the use of tris(3-pyridyl) linkers from Group 15 elements like antimony (Sb) and bismuth (Bi). rsc.orgrsc.org These linkers can coordinate with metalloporphyrins to form discrete molecular capsules. rsc.org The dimensions and structural preferences of these capsules can be controlled by changing the Group 15 element, which alters the C-E bond length (where E is Sb or Bi), or by oxidizing the bridgehead atom. rsc.org For example, a capsule-type structure can be formed where a ligand coordinates three zinc tetraphenylporphyrin (B126558) (ZnTPP) units, creating a cavity that can accommodate guest molecules. rsc.org

Another strategy involves the reaction between tetra-3-pyridyl porphyrin and tetra-3-bromomethylphenyl porphyrin, which leads to the formation of a tetra-porphyrin tube with alkylpyridinium linkers. chemrxiv.org This tube-like structure has a large cavity capable of encapsulating molecules like fullerenes (C60 and C70). chemrxiv.org The encapsulation of these guests within the tube has been confirmed by NMR and high-resolution mass spectrometry. chemrxiv.org

Furthermore, heterodimeric capsules can be formed through the guest- or solvent-induced assembly of a tetracarboxyl-cavitand and a tetra(3-pyridyl)-cavitand. acs.org This assembly is driven by intermolecular hydrogen bonds between the carboxylic acid and pyridyl groups. acs.org

| Capsule System | Components | Key Feature | Application/Finding | Reference |

| Molecular Capsule | Group 15 tris(3-pyridyl) linkers (Sb, Bi), Metalloporphyrins (ZnTPP) | Tunable dimensions and structural preference based on linker | Catalytic oxidative cleavage of organic diols | rsc.orgrsc.org |

| Tetra-porphyrin Tube | Tetra-3-pyridyl porphyrin, Tetra-3-bromomethylphenyl porphyrin | Large cavity with alkylpyridinium linkers | Encapsulation of fullerenes (C60, C70) | chemrxiv.org |

| Heterodimeric Capsule | Tetracarboxyl-cavitand, Tetra(3-pyridyl)-cavitand | Assembly via intermolecular hydrogen bonds | Control of encapsulated guest orientation | acs.org |

Computational and Theoretical Investigations of Tetra 3 Pyridyl Porphyrin

Density Functional Theory (DFT) for Electronic Structure and Conformation Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the electronic structure and stable conformations of porphyrin-based systems. DFT calculations have been instrumental in understanding how the structure of T3PP and its derivatives influences their properties.

Theoretical studies on related meso-substituted free-base porphyrins, such as the N-methyl-3-pyridyl isomer, have utilized DFT to model interactions with surfaces like montmorillonite (B579905) clay. rsc.org These calculations revealed that electrostatic interactions can induce significant conformational changes, including the rotation of peripheral pyridyl groups and twisting of the porphyrin macrocycle. rsc.org While the N-methyl-4-pyridyl isomer showed considerable nonplanarity upon interaction, the N-methyl-3-pyridyl isomer exhibited only slight deformations of its core and minor changes in the dihedral angles of its meso-substituent groups. rsc.org

For porphyrins adsorbed on surfaces, DFT is used to determine the most stable adsorption geometries and the resulting molecular conformations. In studies of manganese tetra(4-pyridyl)porphyrin on a Cu(111) surface, DFT calculations showed that the molecule adopts a saddle shape. aip.orgaip.org This deformation is a consequence of the rotation and inclination of the pyridyl groups as they interact with the substrate. aip.org Similarly, DFT simulations of freebase tetrapyridyl porphyrin on an Ag(111) surface found that the pyridyl rings have a dihedral angle of 70° relative to the surface, with the adlayer structure being primarily governed by lateral intermolecular forces. mdpi.com When T3PP interacts with InP/ZnS quantum dots, DFT calculations help interpret NMR data, suggesting that the porphyrin molecule can coordinate to a quantum dot through either one or two of its pyridine (B92270) groups. researchgate.net

The choice of the exchange-correlation functional within DFT is critical for accurately predicting electronic properties. Studies comparing various functionals (including BLYP, PBE, B3LYP, CAM-B3LYP, PBE0, M06, BHLYP, and BHandH) have shown that the amount of exact Hartree-Fock exchange significantly impacts the calculated ground-state and excited-state absorption spectra of tetrapyridyl porphyrins. rsc.org Hybrid functionals, in particular, have been found to provide a better description of key spectral features. acs.org Time-dependent DFT (TD-DFT) calculations are frequently used to predict electronic absorption spectra, with results showing good agreement with experimental data for the primary Q and Soret bands. acs.orgworldscientific.com

| System | Calculated Parameter | Value | Significance |

|---|---|---|---|

| N-methyl-3-pyridyl porphyrin | Conformational Change | Slight core deformation | Indicates high structural stability compared to the 4-pyridyl isomer upon surface interaction. rsc.org |

| Tetrapyridyl porphyrin on Ag(111) | Pyridyl Dihedral Angle | 70° | Describes the orientation of the peripheral groups relative to the surface. mdpi.com |

| Manganese tetra(4-pyridyl)porphyrin on Cu(111) | Macrocycle Conformation | Saddle Shape | Results from the interaction between pyridyl groups and substrate adatoms. aip.orgaip.org |

| Diprotonated Tetrakis(p-aminophenyl)porphyrin | Key Orbitals | Elevated HOMO, Lowered LUMOs | Explains the dramatic redshift observed in the Q-band upon protonation. acs.org |

Molecular Mechanics Calculations for Intermolecular Interactions and Packing Arrangements

Molecular Mechanics (MM) provides a computationally efficient method to explore the potential energy surfaces of large molecular systems, making it ideal for studying intermolecular interactions and predicting the packing arrangements of T3PP in condensed phases or on surfaces.

MM calculations have been successfully used to corroborate experimental findings from scanning tunneling microscopy (STM) on the self-assembly of tetrapyridyl-porphyrin molecules on an Ag(111) surface. aip.orgresearchgate.net These studies concluded that the packing of the molecules into highly ordered domains is primarily controlled by lateral intermolecular interactions, specifically those mediated by the terminal pyridyl groups, rather than interactions with the underlying substrate. aip.orgcapes.gov.br The calculations were able to reproduce the experimentally observed packing scheme, confirming that the lateral coupling between pyridyl groups is the decisive factor in the formation of the supramolecular structure. aip.org

| System/Process | Computational Method | Key Finding | Reference |

|---|---|---|---|

| TPyP on Ag(111) Surface | Molecular Mechanics (HYPERCHEM) | Lateral intermolecular interactions via pyridyl groups control the molecular packing arrangement. | aip.orgresearchgate.net |

| Porphyrin Molecular Squares | Molecular Mechanics (MM) & DFT | Steric and torsional interactions at connecting junctures determine the overall geometry of the supramolecular assembly. | aip.org |

| Ionic Self-Assembly of Charged Porphyrins | Molecular Dynamics (MD) | 3D entanglement of porphyrin chains is driven by the need to balance mismatched charges between interacting units. | nih.gov |

Modeling of Photophysical Processes and Energy Transfer Dynamics

The rich photophysical behavior of T3PP, including its ability to absorb light and participate in energy transfer, can be effectively modeled using computational methods. Time-dependent density functional theory (TD-DFT) is a primary tool for simulating excited-state properties and dynamics.

Computational models have been developed to study the optical limiting capabilities of tetrapyridyl porphyrins, which rely on a phenomenon called reverse saturable absorption. rsc.org This occurs when the excited-state absorption cross-section is larger than that of the ground state. Real-time and quadratic-response TD-DFT methods have been used to calculate these excited-state absorption (ESA) spectra, successfully reproducing the key features responsible for optical limiting. rsc.org These calculations show that hybrid functionals are effective in modeling the photophysical processes involved. rsc.org

Energy transfer dynamics are another critical area explored through modeling. The interaction between T3PP and InP/ZnS colloidal quantum dots (QDs) has been shown to result in Förster resonance energy transfer (FRET). researchgate.netresearchgate.net Upon adsorption of the T3PP molecule onto the QD surface, the QD's photoluminescence is quenched while the porphyrin's fluorescence is enhanced. researchgate.net Modeling of this system helps to understand the kinetics of the adsorption process and the efficiency of the energy transfer from the QD (donor) to the porphyrin (acceptor). researchgate.netresearchgate.net

In more complex systems, such as porphyrin-ruthenium hybrids, photophysical studies reveal intricate pathways for energy deactivation. nih.gov Depending on the temperature, these hybrid molecules can exhibit porphyrin fluorescence, porphyrin phosphorescence, and ruthenium-based phosphorescence. nih.gov Computational modeling of related copper porphyrins highlights the crucial role of ligand-to-metal charge-transfer states in directing the excited-state decay, determining whether the system proceeds through intersystem crossing to a triplet state or undergoes coordinative expansion. mdpi.com These theoretical insights are essential for designing new porphyrin-based systems for applications in light harvesting and photocatalysis, where the efficiency of energy and electron transfer is paramount. academie-sciences.fr

| Phenomenon | Computational Method | Key Insight | Reference |

|---|---|---|---|

| Excited-State Absorption | RT-TDDFT & QR-TDDFT | Successfully reproduces the reverse saturable absorption feature crucial for optical limiting applications. | rsc.org |

| Energy Transfer to Quantum Dots | Fluorescence Spectroscopy & DFT | Adsorption of T3PP on InP/ZnS QDs leads to efficient Förster resonance energy transfer (FRET) from the QD to the porphyrin. | researchgate.netresearchgate.net |

| Excited-State Deactivation Pathways | TD-DFT | Ligand-to-metal charge-transfer states are pivotal in determining the decay route (e.g., triplet formation) in metalloporphyrins. | mdpi.com |

| Photocatalysis | Spectroscopy & Electrochemistry | Attachment of Ru(II) complexes to tetra(4-pyridyl)porphyrin creates supramolecular structures with a lower emission quantum yield, indicating altered photophysical pathways relevant to photocatalysis. | researchgate.net |

Applications in Advanced Research Fields

Catalysis and Electrocatalysis Research

The catalytic and electrocatalytic applications of tetra(3-pyridyl)porphyrin and its metal complexes are a significant area of study. These applications often draw inspiration from biological systems, where porphyrin-containing enzymes play crucial roles.

Metalloporphyrins, including those derived from this compound, are widely investigated as catalysts for various organic reactions. ajchem-a.commdpi.com These synthetic catalysts often mimic the function of natural enzymes like cytochrome P-450, which are involved in highly selective monooxygenation reactions. mdpi.com

Iron porphyrins, for instance, are effective catalysts for the epoxidation of olefins using various oxidants. mdpi.com The catalytic activity of these complexes is a subject of intense research, with efforts focused on creating new synthetic routes to enhance their performance. mdpi.com One study detailed the preparation of iron(III) meso-tetra(3-pyridyl)porphyrin, which was then encapsulated in NaY Zeolite to create a heterogeneous catalyst. scielo.org.mx This "ship-in-a-bottle" catalyst demonstrated enhanced efficiency in the epoxidation of cyclohexene (B86901) compared to its homogeneous counterpart. scielo.org.mx

The choice of metal in the porphyrin complex is crucial. For example, manganese(III) porphyrins have been used as catalysts for hydrocarbon oxygenation. mdpi.com Supramolecular capsules formed by the coordination of metalloporphyrins with tris(3-pyridyl) ligands have shown potential in creating well-defined catalytic cavities for reactions in confined environments. rsc.org The size and shape of these capsules can be modulated by changing the bridgehead atom of the ligands, which in turn affects the rate and selectivity of catalytic oxidations. rsc.org

Table 1: Catalytic Applications of this compound Metal Complexes

| Catalyst | Reaction Type | Substrate | Key Findings |

| Iron(III) this compound@NaY Zeolite | Epoxidation | Cyclohexene | Heterogeneous catalyst showed higher efficiency and reusability compared to the homogeneous form. scielo.org.mx |

| Manganese(III) porphyrins | Hydrocarbon Oxygenation | Various hydrocarbons | Effective catalysts for the functionalization of C-H bonds. mdpi.com |

| Zinc(II) and Magnesium(II) tetraphenylporphyrin (B126558) with tris(3-pyridyl)phosphine | Oxidative Cleavage and Oxidation | Organic diols, α-hydroxyketones | Supramolecular capsules create a confined environment, influencing reaction rate and selectivity. rsc.org |

| Iron(III), Manganese(III), and Cobalt(III) tetra-pyridylporphyrins | Polymerization | Aniline (B41778) | Catalyzed the polymerization of aniline in aqueous solutions using hydrogen peroxide. ajchem-a.com |

Porphyrin-based frameworks are extensively used in biomimetic catalysis to mimic the function of natural enzymes. researchgate.net Metalloporphyrins, with a structure similar to the active site of enzymes like heme, are particularly effective in this regard. ajchem-a.com These synthetic mimics offer advantages such as higher stability under non-physiological conditions compared to their natural counterparts. ajchem-a.com

For example, water-soluble metalloporphyrins can mimic the reactions of enzymes like horseradish peroxidase. ajchem-a.com Iron porphyrins are particularly attractive for designing catalytically active metal-organic frameworks (MOFs) that can induce biomimetic catalysis. mdpi.com These frameworks can act as peroxidase mimics, demonstrating superior catalytic activity in some cases compared to the natural enzyme's active component. mdpi.com

The development of supramolecular enzyme mimics, or "synzymes," represents a significant advancement in this field. acs.org These systems use host-guest interactions to improve reaction efficiency and selectivity, featuring cavities that accommodate substrates and stabilize transition states, similar to natural enzymes. acs.org

Porphyrin-based materials are promising photocatalysts for converting solar energy into chemical fuels, such as through the reduction of carbon dioxide (CO2) and the production of hydrogen from water. rsc.orgcambridge.org The unique properties of porphyrins, including their strong light absorption and versatile molecular structure, make them ideal for constructing artificial photosynthetic systems. rsc.orgcambridge.org

In the context of CO2 reduction, porphyrin-based metal-organic frameworks (MOFs) have gained significant attention due to their high CO2 adsorption capacities and excellent optoelectronic properties. kaust.edu.sa These MOFs can be designed to have specific active sites for CO2 reduction by carefully selecting the metal nodes and organic linkers. kaust.edu.sa

For hydrogen production, porphyrin-based photocatalysts can be engineered to enhance charge separation and restrain the recombination of charge carriers, which are crucial steps in the water-splitting process. cambridge.org Self-assembled porphyrin nanostructures, such as nanotubes, have been used as light-harvesting components in devices that photocatalytically generate hydrogen from water. google.com For instance, nanotubes created from Sn this compound have been shown to be effective in this process. google.com

Biomimetic Catalysis and Enzyme Mimicry Utilizing Porphyrin Frameworks

Photodynamic Therapy (PDT) Investigations

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. nih.govresearchgate.net Porphyrins and their derivatives are among the most studied photosensitizers due to their favorable photophysical properties. researchgate.nettandfonline.com

This compound and its derivatives have been investigated as photosensitizers for PDT. uzh.ch The development of new photosensitizers aims to improve their efficiency, selectivity for tumor tissue, and solubility. uzh.ch

One approach involves the synthesis of tetraplatinated porphyrin-based photosensitizers derived from this compound. uzh.ch These compounds have shown to be potent singlet oxygen generators and exhibit significant phototoxicity against cancer cells, including in multicellular tumor spheroids. uzh.ch The introduction of platinum-based groups and other metal ions like gallium(III), zinc(II), and indium(III) into the porphyrin framework has been explored to enhance water solubility and tumor-targeting properties. frontiersin.org For example, a gallium(III) complex of a platinated porphyrin demonstrated excellent tumor accumulation and almost completely inhibited tumor growth in an in vivo PDT model. frontiersin.org

Encapsulation of photosensitizers into nanoparticles is another strategy to improve their delivery and uptake by tumor cells. acs.org For instance, meso-tetra(N-methyl-4-pyridyl)porphine tetra tosylate, a related porphyrin, was encapsulated in chitosan/alginate nanoparticles, which enhanced its intracellular accumulation and cytotoxic potency. acs.org Further functionalization of these nanoparticles with antibodies targeting receptors on cancer cells can lead to even greater therapeutic effectiveness. acs.org

Table 2: Phototoxicity of this compound-Based Photosensitizers

| Photosensitizer | Cell Line | Key Findings |

| tPt-Zn3PyP | HeLa | Displayed the highest phototoxic index (PI) reported for any porphyrin, with a value of 6030. uzh.ch |